2-Hidroxi-4-metoxibenzoato de potasio

Descripción general

Descripción

Potassium 2-hydroxy-4-methoxybenzoate is a chemical compound with the molecular formula C8H7KO4 and a molecular weight of 206.24 g/mol . It is known for its role in inhibiting the enzyme tyrosinase, which is crucial for melanin production . This compound is often used in cosmetic formulations to lighten and balance skin tone by reducing dark spots or age spots .

Aplicaciones Científicas De Investigación

Potassium 2-hydroxy-4-methoxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its role in inhibiting tyrosinase and its potential effects on melanin production.

Medicine: Investigated for its potential use in treating hyperpigmentation disorders.

Mecanismo De Acción

Target of Action

The primary target of Potassium 2-hydroxy-4-methoxybenzoate, also known as 4MSK, is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, the pigment responsible for skin color .

Mode of Action

4MSK acts by inhibiting the activity of tyrosinase . By doing so, it interferes with the production of melanin .

Biochemical Pathways

The compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting tyrosinase, 4MSK disrupts this pathway, leading to a decrease in melanin production .

Result of Action

The inhibition of melanin production by 4MSK results in a lightening of the skin tone and a reduction in dark spots or age spots . This makes it a valuable ingredient in cosmetic formulations designed to even out skin tone and reduce hyperpigmentation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4MSK. For instance, exposure to light, heat, and air can degrade the compound and reduce its effectiveness. Therefore, it is typically stored at room temperature in a stable, light-resistant form . Additionally, the compound’s effectiveness can be influenced by the pH and composition of the skin to which it is applied.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium 2-hydroxy-4-methoxybenzoate can be synthesized through the neutralization of 2-hydroxy-4-methoxybenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-hydroxy-4-methoxybenzoic acid in a suitable solvent, such as methanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to yield the potassium salt .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a solid, which is then purified and dried for use in various applications .

Análisis De Reacciones Químicas

Types of Reactions: Potassium 2-hydroxy-4-methoxybenzoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its parent acid.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 2-hydroxy-4-methoxybenzoic acid.

Substitution: Various substituted benzoates depending on the nucleophile used.

Comparación Con Compuestos Similares

- Potassium 4-methoxysalicylate

- Potassium methoxysalicylate

- Potassium methoxycinnamate

Comparison: Potassium 2-hydroxy-4-methoxybenzoate is unique due to its specific inhibition of tyrosinase, which makes it particularly effective in skin lightening applications. Other similar compounds may have different targets or mechanisms of action, making them suitable for other applications .

Actividad Biológica

Potassium 2-hydroxy-4-methoxybenzoate, also known as 4MSK, is an organic compound with the molecular formula C8H7KO4. It is a potassium salt of 2-hydroxy-4-methoxybenzoic acid and has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antibacterial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

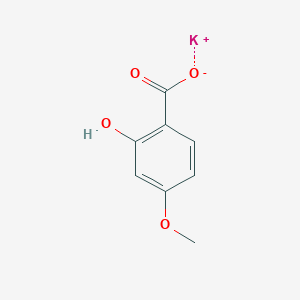

Chemical Structure and Properties

The structure of potassium 2-hydroxy-4-methoxybenzoate includes a hydroxyl group and a methoxy group attached to a benzoic acid derivative. This configuration enhances its solubility and bioavailability, making it suitable for various pharmaceutical and cosmetic applications. The compound's properties include:

- Molecular Weight : 206.24 g/mol

- Solubility : Highly soluble in water

- Boiling Point : Not available

Antioxidant Activity

Potassium 2-hydroxy-4-methoxybenzoate exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that 4MSK possesses anti-inflammatory properties. It has been shown to inhibit the activity of pro-inflammatory cytokines, which play a key role in the inflammatory response. This makes it a potential candidate for treating inflammatory conditions such as arthritis and skin disorders .

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of potassium 2-hydroxy-4-methoxybenzoate against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has demonstrated minimum inhibitory concentrations (MIC) that suggest its potential as an alternative antimicrobial agent .

| Bacterial Strain | MIC (µg/ml) | Bactericidal Concentration (µg/ml) |

|---|---|---|

| MRSA | 1024 | 2048 |

The mechanism of action involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death .

Applications in Veterinary Medicine

In veterinary medicine, potassium 2-hydroxy-4-methoxybenzoate is being explored for treating skin conditions in animals. Clinical trials have shown that it can effectively reduce hyperpigmentation and improve overall skin health with a favorable safety profile.

Case Studies

- Skin Treatment in Animals : A study conducted on dogs with dermatological issues revealed that topical applications of potassium 2-hydroxy-4-methoxybenzoate resulted in significant improvement in skin condition within four weeks of treatment.

- Antimicrobial Efficacy Against MRSA : In vitro studies demonstrated that treatment with potassium 2-hydroxy-4-methoxybenzoate effectively reduced MRSA biofilm formation by approximately 80%, suggesting its potential as a therapeutic agent in managing resistant infections .

Environmental Impact

The biodegradability and environmental toxicity of potassium 2-hydroxy-4-methoxybenzoate have been assessed, indicating moderate biodegradability and low toxicity to aquatic organisms. This profile suggests that it poses a relatively low risk to the environment when used appropriately.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Potassium Salicylate | Contains hydroxyl and carboxyl groups | Known for anti-inflammatory properties |

| Sodium 2-Hydroxybenzoate | Similar hydroxyl group but sodium salt | More soluble than potassium variant |

| Methyl Salicylate | Ester of salicylic acid | Stronger analgesic properties |

| Potassium 2-hydroxy-4-methoxybenzoate | Hydroxyl and methoxy groups on benzoic acid | Antioxidant and anti-inflammatory effects |

Propiedades

IUPAC Name |

potassium;2-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.K/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJKYHIIYRGTCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164997 | |

| Record name | Potassium methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152312-71-5 | |

| Record name | Potassium methoxysalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152312715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM METHOXYSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3H7U4Y7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.